2,3-Dihydrobenzofuran-5-ol
Overview
Description
2,3-Dihydrobenzofuran-5-ol is a chemical compound that serves as a key pharmacophore in many natural and synthetic bioactive molecules. It is a structurally diverse compound that can be manipulated for various applications in chemical synthesis and pharmaceutical development.
Synthesis Analysis
The synthesis of 2,3-dihydrobenzofuran-5-ol and its derivatives has been the subject of several studies. An effective one-pot synthesis strategy from o-nitrotoluenes and aromatic aldehydes has been developed, providing access to a wide array of products for further manipulation . Additionally, enantioselective synthesis has been achieved through sequential C-H functionalization reactions, involving rhodium-catalyzed intermolecular C-H insertion followed by palladium-catalyzed C-H activation/C-O cyclization . Other methods include a chemoenzymatic asymmetric strategy combining lipase-mediated kinetic resolution or bioreduction with intramolecular cyclization , and silver-catalyzed asymmetric synthesis . A biocatalytic strategy has also been reported for the highly diastereo- and enantioselective construction of 2,3-dihydrobenzofurans .
Molecular Structure Analysis
The molecular structure of 2,3-dihydrobenzofuran-5-ol is characterized by the presence of a dihydrobenzofuran core, which can be further substituted to create various analogues. The synthesis of 3,3-disubstituted derivatives from Baylis–Hillman adducts has been explored, highlighting the versatility of the dihydrobenzofuran scaffold .
Chemical Reactions Analysis
2,3-Dihydrobenzofuran-5-ol and its derivatives participate in a variety of chemical reactions. These include palladium-catalyzed cross-coupling reactions , synthesis of β-amino acids as aspartic acid mimetics , and electrochemical aryl radical cyclization-carboxylation sequences . The compound's reactivity allows for the creation of complex molecules with potential biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,3-dihydrobenzofuran-5-ol derivatives have been studied extensively. The antioxidant profile of the compound and its analogues has been determined through various assays, including redox properties, lipid peroxidation inhibition, and reactivity toward radicals . These studies have revealed that the chalcogen substitution in the molecule affects its acidity, redox potential, and antioxidant capacity, with organotellurium derivatives showing potent inhibitory activity against lipid peroxidation .
Scientific Research Applications
Biocatalytic Synthesis
2,3-Dihydrobenzofurans are crucial pharmacophores in many bioactive molecules. A biocatalytic strategy for synthesizing stereochemically rich 2,3-dihydrobenzofurans with high enantiopurity and yields has been developed. This method employs benzofuran cyclopropanation with engineered myoglobins, providing insights into asymmetric C-C bond transformations. This approach is beneficial for developing metalloprotein catalysts for abiotic carbene transfer reactions (Vargas et al., 2019).
Asymmetric Synthesis
The synthesis of 2,3-dihydrobenzofurans has been achieved through the condensation of aromatic aldehydes with 2,3-dihydrobenzoxasilepines. This method, catalyzed by Ag(I) complexes, leads to the enantioselective total synthesis of natural cis-pterocarpans and trans isomers, including the antifungal agent (-)-pterocarpin (Jiménez-González et al., 2006).
Antioxidant Properties
A study on the antioxidant profile of 2,3-dihydrobenzo[b]furan-5-ol and its analogues focused on their redox properties, capacity to inhibit stimulated lipid peroxidation, and effect on peroxidation in liver microsomes. This research offers significant insights into the antioxidant capabilities of these compounds (Malmström et al., 2001).
Synthesis Strategies
Comprehensive reviews have been conducted on the total syntheses of natural products containing the 2,3-dihydrobenzofuran skeleton. These studies emphasize the synthetic strategies employed for compounds like decursivine, serotobenine, lithospermic acid, and others (Chen et al., 2019).
Enantioselective Synthesis
Sequential C-H functionalization reactions have been used for the enantioselective synthesis of highly functionalized 2,3-dihydrobenzofurans. This process involves rhodium-catalyzed enantioselective intermolecular C-H insertion followed by palladium-catalyzed C-H activation/C-O cyclization (Wang et al., 2013).
Dearomatizing Fluoroaroylation
A novel method for dearomatizing 2,3-fluoroaroylation of benzofurans has been developed. This technique uses aroyl fluorides as bifunctional reagents and is facilitated by cooperative NHC/photoredox catalysis, producing 3-aroyl-2-fluoro-2,3-dihydrobenzofurans with high diastereoselectivity (Yu et al., 2022).
Novel Synthesis Methods
Innovative synthesis methods have been developed for 3-substituted 2,3-dihydrobenzofurans, using ortho-quinone methide intermediates generated in situ. This technique has potential applications in drug discovery (Shaikh & Varvounis, 2014).
Potential as Antitumor Agents
2,3-Dihydrobenzofurans have been studied for their potential as antitumor agents, particularly in inhibiting tubulin polymerization. This research has led to the discovery of new antimitotic and potential antitumor agents (Pieters et al., 1999).
Safety And Hazards
properties
IUPAC Name |
2,3-dihydro-1-benzofuran-5-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2/c9-7-1-2-8-6(5-7)3-4-10-8/h1-2,5,9H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNYKOGUXPNAUIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10456059 | |
Record name | 2,3-dihydrobenzofuran-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10456059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydrobenzofuran-5-ol | |
CAS RN |
40492-52-2 | |
Record name | 2,3-dihydrobenzofuran-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10456059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-Dihydro-5-hydroxybenzo[b]furan | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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